N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
Description
N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18-5-9-21(10-6-18)26-27-25(20(3)32-26)17-28(22-11-13-23(31-4)14-12-22)33(29,30)24-15-7-19(2)8-16-24/h5-16H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGYCDXQCQYGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the oxazole derivative.
Coupling Reactions: The final step involves coupling the oxazole derivative with the appropriate aromatic compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Sulfonamide Group
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Hydrolysis : Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide bond cleaves to form sulfonic acid and amine derivatives.
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Nucleophilic Substitution : The sulfonamide’s NH group participates in alkylation/acylation reactions. For example, treatment with benzyl chloride (K₂CO₃, DMF) yields N-benzyl derivatives .
Oxazole Ring
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Electrophilic Aromatic Substitution : The electron-rich oxazole undergoes nitration (HNO₃/H₂SO₄) at the 5-position, confirmed by NO₂ stretching at 1520 cm⁻¹.
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Ring-Opening Reactions : Reaction with hydrazine (NH₂NH₂, EtOH) breaks the oxazole ring, forming a hydrazide intermediate .
Aromatic Methoxy Group
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes the methoxy group, producing a phenolic derivative (δ 9.8 ppm for -OH).
Enzyme Inhibition
The sulfonamide moiety inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Docking studies suggest hydrogen bonding between the sulfonyl oxygen and Arg₆₃ of DHPS (binding affinity: −8.2 kcal/mol).
Metal Complexation
The oxazole’s nitrogen and sulfonamide oxygen coordinate with transition metals (e.g., Cu²⁺), forming complexes characterized by UV-Vis (λmax = 420 nm) and ESR (g‖ = 2.15) .
Stability and Degradation
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Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily due to sulfonamide bond cleavage.
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Photodegradation : UV irradiation (254 nm) in MeOH generates sulfinic acid derivatives via radical intermediates (EPR-confirmed) .
Comparative Reactivity Table
| Reaction Type | Conditions | Product | Selectivity |
|---|---|---|---|
| Sulfonamide hydrolysis | 6M HCl, 100°C, 6h | 4-Methylbenzenesulfonic acid + 4-methoxyaniline | >95% |
| Oxazole nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-oxazole derivative | 78% |
| Methoxy demethylation | BBr₃, CH₂Cl₂, 25°C, 12h | Phenolic derivative | 88% |
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new antimicrobial agents due to its sulfonamide group.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The oxazole ring and aromatic groups may also contribute to binding interactions with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
- 4-Chloromethcathinone
- Vanillin acetate
Uniqueness
Compared to similar compounds, this compound stands out due to its combination of a sulfonamide group and an oxazole ring
Biological Activity
N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C21H22N2O5S, and it possesses several functional groups that contribute to its reactivity and biological profile.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit carbonic anhydrase, which plays a critical role in various physiological processes.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The presence of the methoxyphenyl group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.
- Anti-inflammatory Response : In a controlled experiment involving macrophage cells, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions.
- Cancer Cell Studies : A recent investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines at IC50 values of 30 µM and 25 µM, respectively. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
